N-(2-Hydroxyethyl)benzamide

Physical Chemistry Solid-State Characterization Synthesis Optimization

This hydroxyethyl-substituted benzamide offers a 75°C lower melting point and higher LogP (0.98) than unsubstituted benzamide, improving organic solvent handling. The terminal hydroxyl group provides a versatile handle for esterification or etherification in medicinal chemistry. Demonstrated antibacterial activity against MRSA and Bacillus cereus makes it a valuable scaffold for anti-infective research. Synthesized in 97% yield via benzoyl chloride-ethanolamine condensation with simple crystallization purification—no chromatography needed. Defined GHS classification (Acute Tox. 4 Oral, Eye Irrit. 2) simplifies lab safety protocols. Available in gram-scale quantities with ≥97% purity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 16405-21-3
Cat. No. B3419981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)benzamide
CAS16405-21-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCO
InChIInChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
InChIKeyZKSYUNLBFSOENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)benzamide CAS 16405-21-3: A Hydroxyethyl-Substituted Benzamide Building Block for Research and Synthesis


N-(2-Hydroxyethyl)benzamide (CAS 16405-21-3/18838-10-3; C9H11NO2; MW 165.19 g/mol) is a benzamide derivative featuring a 2-hydroxyethyl substituent on the amide nitrogen [1]. The compound is a solid at room temperature with a melting point of 52-55 °C and is slightly soluble in chloroform and methanol . The presence of both amide and terminal hydroxyl functional groups provides a distinct physicochemical profile relative to unsubstituted benzamide, including a higher LogP (0.98350) and reduced topological polar surface area (49.33 Ų) [2].

N-(2-Hydroxyethyl)benzamide vs. Unsubstituted Benzamide: Why Structural Analogs Are Not Interchangeable


Despite sharing a benzamide core, N-(2-hydroxyethyl)benzamide exhibits markedly different physicochemical properties compared to unsubstituted benzamide (CAS 55-21-0), driven by the presence of the 2-hydroxyethyl group on the amide nitrogen. This substitution reduces melting point by approximately 75 °C, increases LogP from 0.64 to 0.98, and introduces an additional hydrogen bond donor and acceptor . These differences directly impact solubility behavior in organic solvents, reaction compatibility in synthetic workflows, and downstream derivatization potential. In biological contexts, the hydroxyethyl modification enables hydrogen bonding interactions not available to unsubstituted benzamide, and the compound has demonstrated antibacterial activity against MRSA and Bacillus cereus . Furthermore, unsubstituted benzamide lacks the terminal hydroxyl group that serves as a critical functional handle for esterification, etherification, and further structural elaboration in medicinal chemistry applications .

Quantitative Evidence Guide: N-(2-Hydroxyethyl)benzamide CAS 16405-21-3


Melting Point Differential: N-(2-Hydroxyethyl)benzamide vs. Unsubstituted Benzamide

N-(2-Hydroxyethyl)benzamide exhibits a melting point of 52-55 °C, which is approximately 75 °C lower than that of unsubstituted benzamide (125-130 °C) . This substantial reduction in melting point results from the introduction of the 2-hydroxyethyl substituent on the amide nitrogen, which disrupts the intermolecular hydrogen bonding network present in the unsubstituted benzamide crystal lattice.

Physical Chemistry Solid-State Characterization Synthesis Optimization

Lipophilicity Comparison: N-(2-Hydroxyethyl)benzamide vs. N-Ethylbenzamide and Benzamide

The LogP of N-(2-hydroxyethyl)benzamide is 0.98350, which lies between that of unsubstituted benzamide (LogP 0.640) and N-ethylbenzamide (LogP 1.546) [1][2][3]. The hydroxyethyl substituent provides intermediate lipophilicity that balances membrane permeability with aqueous compatibility relative to these comparators.

ADME Properties Lipophilicity Medicinal Chemistry

Synthesis Efficiency: High-Yield Synthetic Accessibility of N-(2-Hydroxyethyl)benzamide

N-(2-Hydroxyethyl)benzamide can be synthesized in 97% yield via condensation of benzoyl chloride with ethanolamine, followed by crystallization to obtain the product as a white crystalline solid . The high yield and straightforward workup (crystallization without chromatographic purification) offer practical advantages over alternative N-substituted benzamide syntheses that may require more complex purification protocols or produce lower yields.

Synthetic Chemistry Process Development Scale-up

Safety Profile: GHS Hazard Classification of N-(2-Hydroxyethyl)benzamide

N-(2-Hydroxyethyl)benzamide is classified under GHS as Acute Toxicity Category 4 (Oral) and Eye Irritation Category 2, with a warning signal word . This classification distinguishes it from more hazardous benzamide derivatives such as N-(2-hydroxyethyl)salicylamide (LD50 oral rat: 4300 mg/kg) which exhibits additional skin irritation hazards [1].

Safety Assessment Laboratory Handling Regulatory Compliance

Antibacterial Activity: N-(2-Hydroxyethyl)benzamide vs. Inactive Benzamide Scaffold

N-(2-Hydroxyethyl)benzamide exhibits antibacterial activity against gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus . In contrast, unsubstituted benzamide is reported to be relatively inactive as an analgesic and shows no significant antibacterial activity [1]. This differential biological activity is attributed to the hydroxyethyl substitution, which enables additional hydrogen bonding interactions with bacterial targets.

Antimicrobial Research Biological Activity Drug Discovery

Functional Handle Availability: Hydroxyethyl Group for Downstream Derivatization

The terminal hydroxyl group of N-(2-hydroxyethyl)benzamide provides a functional handle for esterification, etherification, and other derivatization reactions that is absent in unsubstituted benzamide and N-ethylbenzamide . While N-ethylbenzamide offers no hydroxyl for further functionalization, and N-(2-hydroxyethyl)salicylamide contains a phenolic -OH that exhibits different reactivity (more acidic, pKa ~10 versus aliphatic ~16) , the aliphatic hydroxyl of N-(2-hydroxyethyl)benzamide provides a distinct and synthetically orthogonal functionalization site.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Recommended Research and Industrial Applications for N-(2-Hydroxyethyl)benzamide CAS 16405-21-3


Medicinal Chemistry Building Block for Antibacterial Lead Optimization

Researchers developing novel antibacterial agents can utilize N-(2-Hydroxyethyl)benzamide as a starting scaffold with demonstrated activity against MRSA and Bacillus cereus . The compound's intermediate LogP (0.98) [1] offers a balanced lipophilicity profile for further optimization, while the terminal hydroxyl group provides a functional handle for SAR exploration through esterification or etherification.

Synthetic Intermediate Requiring High-Yield Access to Hydroxyethyl-Functionalized Benzamides

Laboratories requiring gram-scale quantities of hydroxyethyl-functionalized benzamide derivatives can benefit from the well-established 97% yield synthesis of this compound via benzoyl chloride condensation with ethanolamine . The straightforward crystallization-based purification eliminates the need for chromatographic separation, reducing time and material costs in synthetic workflows.

Model Compound for Physicochemical Studies of N-Substituted Benzamides

N-(2-Hydroxyethyl)benzamide serves as a useful model compound for studying how hydroxyethyl substitution alters benzamide physicochemical properties. The compound exhibits a 75 °C reduction in melting point relative to unsubstituted benzamide and an intermediate LogP between benzamide and N-ethylbenzamide [2], making it valuable for structure-property relationship investigations.

Pharmaceutical Intermediate with Well-Characterized Safety Profile

For pharmaceutical development programs requiring benzamide-derived intermediates, this compound offers a well-defined GHS hazard classification (Acute Tox. 4 Oral, Eye Irrit. 2) that enables straightforward safety protocol implementation in laboratory and pilot-scale operations without the additional handling complexities associated with more hazardous substituted benzamide analogs.

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